Cas no 1219977-11-3 (3-(Cyclopropylmethyl)pyrrolidine)
3-(Cyclopropylmethyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 3-(CYCLOPROPYLMETHYL)PYRROLIDINE
- SY265542
- 3-(Cyclopropylmethyl)pyrrolidine
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- MDL: MFCD07383551
- Inchi: 1S/C8H15N/c1-2-7(1)5-8-3-4-9-6-8/h7-9H,1-6H2
- InChI Key: QFLJECQUSIEQJK-UHFFFAOYSA-N
- SMILES: N1CCC(C1)CC1CC1
Computed Properties
- Exact Mass: 125.120449483g/mol
- Monoisotopic Mass: 125.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 96.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 12
3-(Cyclopropylmethyl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1188022-1g |
3-(Cyclopropylmethyl)pyrrolidine |
1219977-11-3 | 95% | 1g |
$980 | 2024-07-20 | |
| Enamine | EN300-223161-0.05g |
3-(cyclopropylmethyl)pyrrolidine |
1219977-11-3 | 95% | 0.05g |
$162.0 | 2024-06-20 | |
| Enamine | EN300-223161-0.1g |
3-(cyclopropylmethyl)pyrrolidine |
1219977-11-3 | 95% | 0.1g |
$241.0 | 2024-06-20 | |
| Enamine | EN300-223161-0.25g |
3-(cyclopropylmethyl)pyrrolidine |
1219977-11-3 | 95% | 0.25g |
$347.0 | 2024-06-20 | |
| Enamine | EN300-223161-0.5g |
3-(cyclopropylmethyl)pyrrolidine |
1219977-11-3 | 95% | 0.5g |
$546.0 | 2024-06-20 | |
| Enamine | EN300-223161-1.0g |
3-(cyclopropylmethyl)pyrrolidine |
1219977-11-3 | 95% | 1.0g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-223161-2.5g |
3-(cyclopropylmethyl)pyrrolidine |
1219977-11-3 | 95% | 2.5g |
$1370.0 | 2024-06-20 | |
| Enamine | EN300-223161-5.0g |
3-(cyclopropylmethyl)pyrrolidine |
1219977-11-3 | 95% | 5.0g |
$2028.0 | 2024-06-20 | |
| Enamine | EN300-223161-10.0g |
3-(cyclopropylmethyl)pyrrolidine |
1219977-11-3 | 95% | 10.0g |
$3007.0 | 2024-06-20 | |
| Enamine | EN300-223161-1g |
3-(cyclopropylmethyl)pyrrolidine |
1219977-11-3 | 1g |
$699.0 | 2023-09-16 |
3-(Cyclopropylmethyl)pyrrolidine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-(Cyclopropylmethyl)pyrrolidine
3-(Cyclopropylmethyl)pyrrolidine: A Comprehensive Overview
3-(Cyclopropylmethyl)pyrrolidine, identified by the CAS registry number CAS No. 1219977-11-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with the molecular formula C8H14N, belongs to the class of azacyclic compounds and is characterized by its unique structure, which combines a pyrrolidine ring with a cyclopropylmethyl substituent. The compound has garnered attention due to its potential applications in drug design and as an intermediate in the synthesis of bioactive molecules.
The synthesis of 3-(Cyclopropylmethyl)pyrrolidine involves various methodologies, including alkylation and cyclopropanation reactions. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantioselectivity, which is crucial for its application in chiral drug development. The molecule's structure allows for diverse functionalization, making it a versatile building block in organic synthesis.
From a structural standpoint, the cyclopropane ring introduces significant strain into the molecule, which can influence its reactivity and stability. This strain can be harnessed in designing molecules with unique physical and chemical properties. For instance, the strained cyclopropane moiety can act as a reactive site in various transformations, such as ring-opening reactions, which are pivotal in organic synthesis.
In terms of applications, 3-(Cyclopropylmethyl)pyrrolidine has been explored as a ligand in asymmetric catalysis. Its ability to coordinate with metal centers makes it a valuable component in enantioselective reactions, such as epoxidation and aldol additions. Recent studies have demonstrated its effectiveness in enhancing the selectivity and yield of these reactions, underscoring its importance in modern catalytic processes.
Beyond catalysis, this compound has shown promise in medicinal chemistry. Its pyrrolidine ring is known to interact with various biological targets, including GABA receptors and other membrane-bound proteins. Research into its pharmacokinetic properties has revealed favorable absorption and distribution profiles, making it a potential candidate for drug development.
The latest research on CAS No. 1219977-11-3 highlights its role as an intermediate in the synthesis of complex natural products and bioactive compounds. For example, it has been employed in the total synthesis of alkaloids and other nitrogen-containing natural products, where its unique structure facilitates key bond formations.
In conclusion, 3-(Cyclopropylmethyl)pyrrolidine, or CAS No. 1219977-11-3, stands out as a multifaceted compound with applications spanning organic synthesis, catalysis, and medicinal chemistry. Its structural features and reactivity make it an invaluable tool for researchers seeking to develop novel chemical entities with therapeutic potential.
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